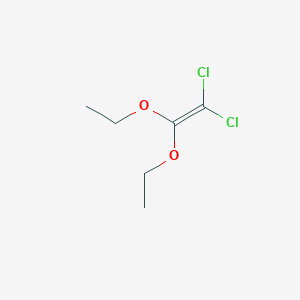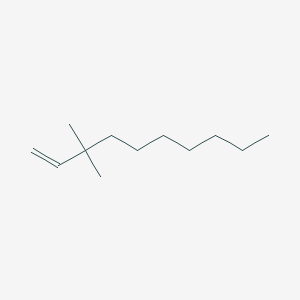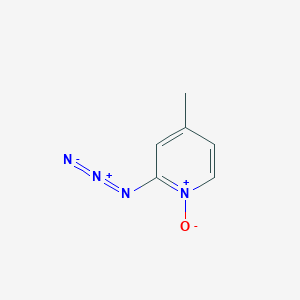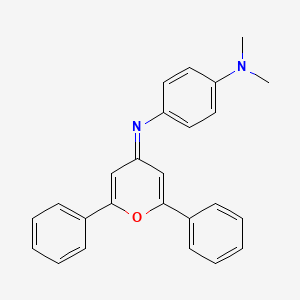![molecular formula C15H12N2O B14623934 3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate CAS No. 55418-67-2](/img/structure/B14623934.png)
3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a biphenyl group and a diazonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate biphenyl derivative. One common method includes the reaction of 4-aminobiphenyl with nitrous acid under acidic conditions to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed to convert the diazonium group to a hydrogen atom.
Major Products
Substitution Reactions: Products include halogenated biphenyls, biphenyl alcohols, and biphenyl amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: The corresponding biphenyl derivative without the diazonium group.
科学的研究の応用
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as carbocations and radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical-induced coupling reactions.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Aminobiphenyl: A biphenyl derivative with an amino group, used as a precursor in the synthesis of diazonium compounds.
Azo Compounds: Compounds containing the functional group -N=N-, formed through the coupling reactions of diazonium salts.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in the preparation of various organic and inorganic materials.
特性
CAS番号 |
55418-67-2 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
1-diazo-3-(4-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-15(18)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChIキー |
OQHFCAXLYUKWJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)

![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)




![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

